ethyl 4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]benzoate
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Overview
Description
Ethyl 4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]benzoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to have a broad range of biological targets, including various enzymes and receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]benzoate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Acetylation: The benzimidazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the acetylated benzimidazole with ethyl 4-aminobenzoate under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of o-phenylenediamine and ethyl 4-aminobenzoate.
Automated Reaction Systems: Use of automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzimidazole derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzimidazole oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in treating bacterial infections and as an anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Ethyl 4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]benzoate can be compared with other benzimidazole derivatives such as:
Benzimidazole: The parent compound with basic biological activity.
Mebendazole: An antiparasitic benzimidazole used to treat worm infections.
Albendazole: Another antiparasitic benzimidazole with a broader spectrum of activity.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-[[2-(benzimidazol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-18(23)13-7-9-14(10-8-13)20-17(22)11-21-12-19-15-5-3-4-6-16(15)21/h3-10,12H,2,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFQBVGISRIZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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